Methyl 2-methoxytetrafluoropropionate

Description

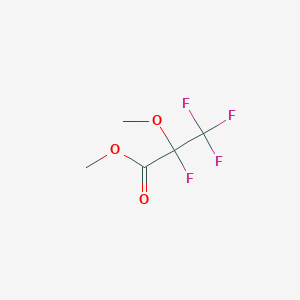

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O3/c1-11-3(10)4(6,12-2)5(7,8)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWRUEZRLRNISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379548 | |

| Record name | Methyl 2-methoxytetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10186-63-7 | |

| Record name | Methyl 2-methoxytetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS No. 755-73-7) is a fluorinated ester that holds significant interest in various scientific domains due to the unique properties conferred by its fluorine content. The presence of multiple fluorine atoms on the propionate backbone dramatically influences the molecule's electronic and steric characteristics, enhancing its chemical stability and modifying its reactivity in comparison to its non-fluorinated analogs.[1] This guide provides a comprehensive overview of the core physicochemical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, offering field-proven insights and detailed experimental methodologies for its characterization. It is intended to be a valuable resource for researchers in organic synthesis, materials science, and pharmaceutical development who may utilize this compound as a specialty reagent, a building block for advanced materials, or in pharmacokinetic studies.[1]

Core Physicochemical Properties

The fundamental physicochemical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate are summarized in the table below. These parameters are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₆F₄O₃ | [2][3][4][5] |

| Molecular Weight | 190.09 g/mol | [1][2][3][4] |

| CAS Number | 755-73-7 | [2][3][4][5][6] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 159 °C at 760 mmHg | [3][4] |

| Density | 1.331 g/cm³ | [3][4][5] |

| Refractive Index | 1.3327 | [3] |

| Flash Point | 48 °C | [3][4] |

| Vapor Pressure | 2.7 ± 0.3 mmHg at 25°C | [7] |

Spectroscopic Characterization

While publicly available spectra for Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate are limited, its structure allows for predictable spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Two sharp singlets are expected. The methyl protons of the ester group (-COOCH₃) would likely appear around 3.8-4.0 ppm, while the methoxy protons (-OCH₃) attached to the fluorinated carbon would be shifted slightly, possibly in the same region. Integration of these peaks should yield a 1:1 ratio.

-

¹³C NMR: The spectrum would be characterized by the carbonyl carbon of the ester at the downfield end (~160-170 ppm). The carbons attached to fluorine atoms will show complex splitting patterns due to C-F coupling. The two methyl carbons will appear in the upfield region (~50-60 ppm).

-

¹⁹F NMR: This is a powerful technique for characterizing this molecule. Two distinct signals corresponding to the two -CF₂- groups are expected. The fluorine atoms on the carbon adjacent to the methoxy group will have a different chemical shift from those adjacent to the carbonyl group, and both will show coupling to each other.[1]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong, characteristic absorption band for the ester carbonyl (C=O) stretch at approximately 1740 cm⁻¹.[1] Additionally, strong bands in the region of 1100–1250 cm⁻¹ will be indicative of the C-F stretching vibrations.[1]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of 190.09 g/mol .[1] The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z 190, although it may be weak. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59).

Solubility Profile

-

Polar Aprotic Solvents: Expected to be soluble in solvents like acetonitrile, acetone, ethyl acetate, and tetrahydrofuran (THF). Its use in HPLC with an acetonitrile/water mobile phase confirms its solubility in acetonitrile.

-

Polar Protic Solvents: Likely to have some solubility in alcohols such as ethanol and methanol. Its miscibility with water is expected to be limited due to the hydrophobic nature of the fluorinated alkyl chain.

-

Nonpolar Solvents: Expected to have limited solubility in nonpolar solvents such as hexanes and toluene.

Reactivity and Stability

Chemical Stability

As a fluorinated compound, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate exhibits enhanced chemical stability, making it suitable for applications requiring durable materials.[1] It should be stored under an inert atmosphere, such as nitrogen, in a tightly sealed container to prevent hydrolysis.[4]

Reactivity

-

Hydrolysis: Like most esters, it can undergo hydrolysis to the corresponding carboxylic acid and methanol under acidic or basic conditions. The electron-withdrawing effect of the fluorine atoms likely increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by hydroxide in basic hydrolysis.

-

Nucleophilic Acyl Substitution: The ester can react with other nucleophiles, such as amines to form amides, or undergo transesterification with other alcohols in the presence of a suitable catalyst. The fluorine substituents can influence the reaction rates, often requiring stronger nucleophiles or catalysts.[1]

Experimental Methodologies

The following are step-by-step protocols for the determination of key physicochemical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for Density Measurement using a Digital Density Meter.

Protocol:

-

Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and degassed, deionized water as standards.

-

Sample Injection: Inject the Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate sample into the instrument's measurement cell using a syringe, ensuring no air bubbles are introduced.

-

Measurement: Allow the sample to equilibrate to the desired temperature within the instrument. The instrument will measure the oscillation frequency of a U-tube containing the sample and calculate the density.

-

Data Recording: Record the density value displayed by the instrument.

-

Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it with a stream of air before the next measurement.

Refractive Index Measurement (Abbe Refractometer)

This is a standard technique for determining the refractive index of a liquid, which is a useful indicator of purity.

Diagram of Refractive Index Measurement Workflow

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Protocol:

-

Instrument Preparation: Turn on the refractometer's light source and ensure the prisms are clean. Calibrate the instrument using a standard with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate onto the surface of the measuring prism.

-

Measurement: Close the prism assembly. Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus and centered on the crosshairs.

-

Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

-

Cleaning: Clean the prism surfaces immediately after the measurement using a soft lens tissue and an appropriate solvent like ethanol or acetone.

Safety and Handling

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is classified as a flammable liquid and vapor (H226). [2]It is also reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [4]Therefore, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other ignition sources.

Conclusion

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is a specialty chemical with a unique set of physicochemical properties derived from its fluorinated structure. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. A thorough understanding of these properties is essential for its safe and effective use in research and development. While some experimental data, particularly comprehensive spectroscopic and solubility profiles, are not widely published, the information and protocols provided herein offer a solid foundation for scientists and researchers working with this compound.

References

-

SIELC Technologies. (2018, February 16). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]

-

Chemsrc. (2025, August 25). Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate. Retrieved from [Link]

Sources

- 1. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. dakenchem.com [dakenchem.com]

- 7. CAS#:755-73-7 | Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7)

Executive Summary

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, identified by CAS number 755-73-7, is a fluorinated ester that has emerged as a pivotal building block in modern chemistry.[1] Its unique structure, featuring a tetrafluorinated carbon backbone, imparts a combination of thermal stability, controlled reactivity, and specific physicochemical properties that are highly sought after in pharmaceutical development, materials science, and specialized organic synthesis. The incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules, making this compound a valuable intermediate for creating next-generation therapeutics.[2][3][4] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safe handling protocols, designed to equip researchers with the foundational knowledge required for its effective utilization.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is fundamental to its application in experimental design, process scale-up, and analytical method development. The compound is a colorless liquid at room temperature, possessing moderate lipophilicity as indicated by its LogP value.[5][6]

| Property | Value | Source(s) |

| CAS Number | 755-73-7 | [5] |

| IUPAC Name | Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate | [5][7] |

| Molecular Formula | C₅H₆F₄O₃ | [5] |

| Molecular Weight | 190.09 g/mol | [5] |

| Physical Form | Colorless to Yellow Liquid | [6] |

| Boiling Point | 159°C | [5] |

| Density | 1.331 g/cm³ | [5][7] |

| Flash Point | 48°C (118.4°F) | [5] |

| Refractive Index | 1.332 | [8] |

| LogP | 1.73 | [5] |

Synthesis and Manufacturing Pathways

The synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate can be achieved through several strategic routes, each with distinct advantages depending on the scale and purity requirements. The primary methods involve direct esterification and the catalytic decomposition of fluorinated ether precursors, the latter being prominent in industrial-scale production.

Laboratory-Scale Synthesis: Esterification

A common laboratory preparation involves the direct esterification of its corresponding carboxylic acid, 2,2,3,3-tetrafluoro-3-methoxypropanoic acid, with methanol.[5]

Causality of Experimental Design: The reaction is typically catalyzed by a strong acid (e.g., H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The removal of water, a byproduct, is crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. This is often achieved by azeotropic distillation or the use of a dehydrating agent.

Protocol 1: Acid-Catalyzed Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add 2,2,3,3-tetrafluoro-3-methoxypropanoic acid (1.0 eq) and an excess of methanol (5-10 eq), which serves as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

-

Reflux: Heat the mixture to reflux. The water byproduct will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation to yield high-purity Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.

Industrial-Scale Synthesis: Catalytic Decomposition

The primary industrial method for manufacturing this compound is detailed in U.S. Patent 4,357,282, which describes the catalytic decomposition of fluorinated ether precursors.[5][9] This process employs potent metal halide catalysts to facilitate the reaction, achieving high yields suitable for commercial production.[5][9]

Mechanism and Catalyst Choice: This pathway utilizes catalysts like titanium tetrafluoride (TiF₄), antimony pentafluoride (SbF₅), or tantalum pentafluoride (TaF₅) to cleave a methoxy group from a precursor, leading to subsequent fluorination and rearrangement.[5] For instance, heating a precursor with TiF₄ at 100–110°C in a sealed reactor can produce the target compound with yields exceeding 95%.[5][9] The metal halide acts as a Lewis acid, coordinating to the ether oxygen to facilitate the cleavage and formation of an acyl fluoride intermediate, which is then esterified. This catalytic approach is highly efficient and minimizes the formation of byproducts.[5]

Caption: Key synthetic routes to Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the compound.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of key functional groups. The spectrum is expected to show a strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹ and prominent C-F stretching vibrations in the 1100–1250 cm⁻¹ region.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (190.09 g/mol ) and can identify and quantify impurities. The fragmentation pattern provides structural information.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show signals for the two distinct methyl groups (the ester -OCH₃ and the ether -OCH₃).

-

¹⁹F NMR: Is a critical tool for resolving the chemical environments of the fluorine atoms, helping to distinguish between the CF₂ groups and confirming the substitution pattern.[5]

-

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound and is particularly useful in pharmacokinetic studies.[5]

Protocol 2: Reversed-Phase HPLC Analysis

This protocol is adapted from established methods for analyzing fluorinated compounds.[10][11]

-

System Preparation:

-

Column: Use a reversed-phase column suitable for fluorinated compounds, such as a Newcrom R1 or a C18 column.[11]

-

Mobile Phase: Prepare an isocratic or gradient mobile phase consisting of acetonitrile (MeCN) and water. For optimal peak shape, add a small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[11]

-

-

Sample Preparation: Accurately weigh and dissolve a sample of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate in the mobile phase or acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Injection and Elution: Inject 5-10 µL of the sample solution into the HPLC system. Elute with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Detection: Use a UV detector set to a low wavelength (e.g., 210 nm) where the ester carbonyl group absorbs, or a Mass Spectrometer (MS) for enhanced sensitivity and specificity.

-

Data Analysis: Integrate the peak area of the main component and any impurities to calculate the purity percentage.

Caption: Standard workflow for HPLC purity analysis.

Key Applications in Scientific Research

The unique properties conferred by the tetrafluoro-methoxy moiety make this compound a versatile tool across several scientific disciplines.

Pharmaceutical Synthesis and Drug Development

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug properties.[3][4][12] Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate serves as a key intermediate for introducing these benefits.

-

Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug.[3]

-

Enhanced Bioavailability: The fluorinated segment can modulate lipophilicity, which is crucial for membrane permeability and absorption. Judicious use of fluorine can therefore improve a drug's bioavailability.[12]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, leading to more potent interactions with biological targets.[3]

-

Formulation Excipient: Beyond its role as a synthetic intermediate, it can also be used in drug formulations to improve the solubility and stability of active pharmaceutical ingredients (APIs).[5]

Advanced Materials Science

In materials science, fluorinated compounds are used to create polymers and surfaces with specialized properties such as high thermal stability, chemical resistance, and low surface energy (hydrophobicity and oleophobicity). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate serves as a monomer or precursor in the synthesis of these advanced fluorinated materials.[5][13]

Safety, Handling, and Disposal

Proper handling and disposal of fluorinated compounds are critical to ensure laboratory safety and environmental protection.[13]

Hazard Identification

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is classified with the following hazards:

| GHS Hazard Code | Description | Source(s) |

| H226 | Flammable liquid and vapor | [8] |

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H335 | May cause respiratory irritation | [8] |

Safe Handling Protocol

A rigorous risk assessment must be conducted before any work begins.[13]

Protocol 3: Standard Operating Procedure for Safe Handling

-

Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[13]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles and a face shield.[13]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer compatibility data.

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Handling:

-

Keep away from ignition sources (heat, sparks, open flames).[8]

-

Ground all equipment to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (strong acids, bases, oxidizing agents).[13] Keep the container tightly sealed.

-

Spill Response: In case of a small spill, absorb with an inert, dry material and place it in a suitable, sealed waste container. For large spills, evacuate the area and follow institutional emergency procedures.

Waste Disposal

Disposal must comply with all local, state, and federal regulations for hazardous waste.

-

Segregation: Collect all waste containing the compound in a clearly labeled, sealed container. Do not mix with incompatible waste streams.[13][14]

-

Disposal Route: The compound and any contaminated materials must be disposed of through an approved hazardous waste program.[13] Never discharge into drains or the environment.[14] For fluorinated solvents, specialized disposal may be required, potentially involving recovery of the F-gas or incineration at a licensed facility.[15]

Caption: Workflow for the safe handling and disposal of the compound.

Conclusion

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is more than just a specialty chemical; it is an enabling tool for innovation. Its well-defined properties and versatile reactivity provide chemists and material scientists with a reliable building block to construct complex molecules with enhanced functions. For drug development professionals, its utility in modulating pharmacokinetic and pharmacodynamic properties makes it an invaluable asset in the design of safer and more effective medicines. As synthetic methodologies continue to advance, the strategic application of this and similar fluorinated intermediates is poised to accelerate discoveries across the chemical sciences.

References

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH). [Link]

-

Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Speciation.net. [Link]

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

-

SAFETY DATA SHEET High Performance Fluorinated Solvent. Cloudinary. [Link]

- US4357282A - Preparation of fluorocarbonyl compounds.

-

Determination of Fluoride in Water by Reversed-Phase High-Performance Liquid Chromatography using F --La 3+-Alizarin Complexone Ternary Complex. ResearchGate. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

[Withdrawn] How to dispose of industrial solvents that contain F gas. GOV.UK. [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]

-

Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

-

Fluorine Safety. Purdue University. [Link]

-

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Shanghai FluoroRing Pharmaceutical Co.,Ltd. [Link]

-

2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | C4HF7O3 | CID 120228. PubChem. [Link]

Sources

- 1. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem [benchchem.com]

- 6. METHYL 2,2,3,3-TETRAFLUORO-3-METHOXYPROPIONATE | 755-73-7 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. echemi.com [echemi.com]

- 9. US4357282A - Preparation of fluorocarbonyl compounds - Google Patents [patents.google.com]

- 10. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 15. gov.uk [gov.uk]

An In-depth Technical Guide to Methyl Methoxy-tetrafluoropropionate Isomers

This guide provides a detailed exploration of the molecular structures and weights of two critical fluorinated propionate isomers: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate and Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate. For researchers, scientists, and professionals in drug development, understanding the distinct characteristics of these isomers is paramount for successful application in synthesis and pharmacokinetics.

Introduction: The Ambiguity of "Methyl 2-methoxytetrafluoropropionate"

The common name "this compound" can be ambiguous and often leads to confusion between two distinct isomers, each with its own unique CAS number and structural arrangement. Both isomers share the same molecular formula, C₅H₆F₄O₃, and a nearly identical molecular weight.[1][2] However, the positioning of the fluorine and methoxy groups on the propanoate backbone results in different physicochemical properties and, consequently, different reactivities and applications.[1] This guide will delineate the specific attributes of each isomer to provide clarity and support rigorous scientific endeavors.

Isomer I: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

This isomer is characterized by the presence of two fluorine atoms on the second carbon and two on the third carbon of the propionate chain, with the methoxy group also attached to the third carbon.

Molecular Structure and Identification

-

IUPAC Name: Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate[1][3]

-

InChI Key: NDNOUXQCMAHOSA-UHFFFAOYSA-N[6]

The structural arrangement of this isomer is critical to its chemical behavior. The tetrafluoroethyl group attached to the carbonyl carbon significantly influences the ester's reactivity.

Caption: Molecular structure of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.

Physicochemical Properties

A summary of the key physicochemical data for this isomer is presented in the table below. This data is essential for designing experimental protocols, particularly for purification and reaction setup.

| Property | Value | Source |

| Molecular Weight | 190.09 g/mol | [1][4] |

| Boiling Point | 157.8 - 159 °C | [1][4][5] |

| Density | 1.331 g/cm³ | [1][4][5] |

| Flash Point | 48 - 48.5 °C | [1][4][5] |

| LogP | 1.73 | [1][6] |

The moderate lipophilicity, as indicated by the LogP value, along with its other properties, makes it a valuable building block in organic synthesis.[1]

Isomer II: Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

This isomer, which corresponds to the IUPAC name for "this compound," features a trifluoromethyl group on the third carbon and a single fluorine and a methoxy group on the second carbon.

Molecular Structure and Identification

-

IUPAC Name: methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate[2]

-

CAS Number: 10186-63-7[2]

-

Molecular Formula: C₅H₆F₄O₃[2]

-

InChI Key: CAWRUEZRLRNISR-UHFFFAOYSA-N[2]

The placement of the methoxy group at the C2 position, adjacent to the trifluoromethyl group, significantly alters the electronic environment around the ester functionality compared to its isomer.

Caption: Molecular structure of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate.

Physicochemical Properties

The physicochemical data for this isomer is summarized below. It is important to note that while some properties are similar to its isomer, subtle differences can have significant implications in experimental outcomes.

| Property | Value | Source |

| Molecular Weight | 190.09 g/mol | [2] |

| Monoisotopic Mass | 190.02530670 Da | [2] |

| XLogP3-AA | 1.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

Synthesis and Applications in Research and Development

Synthesis: The industrial synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate often involves the catalytic decomposition of fluorinated ether precursors using metal halide catalysts like titanium tetrafluoride (TiF₄).[1] Another method is the esterification of 2,2,3,3-tetrafluoro-3-methoxypropanoic acid with methanol.[1]

Applications: Both isomers serve as valuable intermediates and building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of fluorine imparts unique properties to molecules, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug design.[7] These compounds are also utilized in materials science for creating advanced coatings and polymers with enhanced environmental resistance.[1][]

Hypothetical Experimental Protocol: Characterization of a Novel Fluorinated Propionate Derivative

This protocol outlines a general workflow for the characterization of a newly synthesized fluorinated propionate derivative, drawing on principles applicable to the title compounds.

Objective: To confirm the structure and assess the purity of a novel fluorinated propionate ester.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify and integrate proton signals, confirming the presence of methyl and methoxy groups.

-

¹⁹F NMR: To identify and quantify fluorine environments, which is crucial for distinguishing between isomers.

-

¹³C NMR: To confirm the carbon backbone and the presence of quaternary carbons bonded to fluorine.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

-

-

Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups, such as the C=O stretch of the ester and C-F bonds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

To determine the purity of the compound using a suitable reverse-phase column.[6]

-

Sources

- 1. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem [benchchem.com]

- 2. This compound | C5H6F4O3 | CID 2775434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. biosynth.com [biosynth.com]

- 5. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate CAS# 755-73-7 [gmall.chemnet.com]

- 6. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 2-methoxytetrafluoropropionate

Introduction

Methyl 2-methoxytetrafluoropropionate (CAS No. 10186-63-7) is a fluorinated ester with growing importance in specialized chemical synthesis, serving as a unique building block for agrochemicals, pharmaceuticals, and advanced materials.[1][2][3] Its distinct molecular architecture, featuring a stereocenter and multiple fluorine atoms, imparts specific chemical properties but also presents a unique challenge for structural elucidation and quality control. The IUPAC name for this compound is methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate.[4]

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous identification and characterization of this compound. As researchers and drug development professionals, understanding the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount for verifying purity, confirming identity, and predicting reactivity. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby establishing a framework for self-validating analytical protocols.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a molecular formula of C₅H₆F₄O₃ and a molecular weight of approximately 190.09 g/mol .[4]

The structure contains several key features that dictate its spectroscopic signature:

-

Ester Group: A methyl ester (-COOCH₃) which will show a characteristic carbonyl (C=O) signal in IR and distinct carbon and proton signals in NMR.

-

Two Methoxy Groups: An ester methoxy (-COOCH₃) and an ether methoxy (-OCH₃) attached to the chiral center. Their electronic environments are different, a critical detail that NMR spectroscopy can resolve.

-

Asymmetric Carbon Center: The carbon at the C2 position is chiral, bonded to four different substituents (-CF₃, -F, -OCH₃, and -COOCH₃).

-

Fluorinated Moiety: A trifluoromethyl group (-CF₃) and a single fluorine atom (-CF-) which are the most revealing reporters in ¹⁹F NMR.

Caption: A proposed major fragmentation pathway for this compound.

| m/z | Proposed Fragment | Formula | Notes |

| 190 | Molecular Ion | [C₅H₆F₄O₃]⁺˙ | Confirms molecular weight. |

| 159 | [M - OCH₃]⁺ | [C₄H₃F₄O₂]⁺ | Loss of the ether methoxy radical. |

| 131 | [M - COOCH₃]⁺ | [C₃H₃F₄O]⁺ | Loss of the methyl ester radical. |

| 69 | [CF₃]⁺ | [CF₃]⁺ | A common fragment for trifluoromethyl-containing compounds. |

Experimental Protocols: A Self-Validating Approach

To ensure data integrity, the following generalized protocols should be considered the standard for analysis.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for ¹H and ¹³C NMR.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

¹H NMR Acquisition: Acquire data with sufficient scans to achieve a signal-to-noise ratio >100:1. Process with an appropriate line broadening factor (e.g., 0.3 Hz).

-

¹⁹F NMR Acquisition: Use a broadband probe tuned to the fluorine frequency. No internal standard is typically needed as the instrument software references the spectrum.

-

¹³C NMR Acquisition: Acquire with proton decoupling. A sufficient number of scans and a relaxation delay (e.g., 2 seconds) are crucial for quantitative accuracy, especially for the quaternary carbons.

-

Data Validation: Confirm that the solvent peak is correctly referenced. For ¹H NMR, ensure the integration ratios match the predicted values. For ¹³C NMR, confirm that five distinct carbon signals are present.

IR Sample Preparation and Acquisition (Thin Film)

-

Sample Preparation: Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Gently press the plates together to create a thin film. Place the plates in the spectrometer's sample holder.

-

Background Collection: Run a background spectrum of the empty spectrometer chamber.

-

Sample Spectrum: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Validation: The spectrum should show very strong C-F peaks and a sharp, strong C=O peak in the expected regions.

GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Use a non-polar or mid-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., 50 °C hold for 2 min, then ramp 10 °C/min to 250 °C) to ensure good separation.

-

MS Method: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 40 to 300.

-

Data Validation: The resulting chromatogram should show a single, sharp peak. The mass spectrum of this peak should display the correct molecular ion at m/z 190 and a fragmentation pattern consistent with the proposed structure.

Conclusion

The structural characterization of this compound is a clear example of the synergy between different spectroscopic methods. While ¹H NMR and IR spectroscopy provide rapid confirmation of key functional groups, they are insufficient for unambiguous identification. The definitive structural proof rests on the combined application of ¹⁹F NMR, which resolves the unique fluorine environments, and Mass Spectrometry, which confirms the molecular weight and composition. By following rigorous, self-validating protocols, researchers can confidently verify the identity, purity, and structure of this valuable fluorinated building block.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate Source: SIELC Technologies URL: [Link]

-

Title: 19F Chemical Shifts and Coupling Constants Source: NMR Facility, University of California, Santa Barbara URL: [Link]

-

Title: 19F NMR Reference Standards Source: University of Wisconsin-Madison, Chemistry Department URL: [Link]

-

Title: 2-METHOXY-2,3,3,3-TETRAFLUORO-PROPIONIC-ACID-METHYLETHER - Optional[13C NMR] Source: SpectraBase URL: [Link]

-

Title: Infrared spectrum of methyl propionate recorded after deposition at... Source: ResearchGate URL: [Link]

Sources

Methyl 2-methoxytetrafluoropropionate: A Versatile Fluorinated Building Block for Advanced Research Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Molecular Design

The introduction of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively impart significant advantages, including enhanced metabolic stability, increased binding affinity, and tunable lipophilicity.[4][5] Within the diverse landscape of fluorinated building blocks, Methyl 2-methoxytetrafluoropropionate emerges as a particularly versatile reagent with significant, yet not fully exploited, potential. This guide provides an in-depth exploration of its properties, reactivity, and promising research applications.

Physicochemical Properties and Structural Isomers

This compound is a fluorinated ester with the molecular formula C₅H₆F₄O₃.[6] It is important to distinguish between its two primary isomers, which may exhibit different reactivity and biological interactions:

-

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS No. 755-73-7) [6]

-

This compound (CAS No. 10186-63-7) , where the fluorine atoms are positioned at 2,3,3,3.[6]

This guide will primarily focus on the applications stemming from the shared reactive potential of these structures.

| Property | Value | Reference |

| Molecular Formula | C₅H₆F₄O₃ | [6] |

| Molecular Weight | 190.09 g/mol | [6] |

| Boiling Point | 159°C | [6] |

| Density | 1.331 g/cm³ | [6] |

| Flash Point | 48°C | [6] |

| logP | 1.73 (indicating moderate lipophilicity) | [6] |

Core Reactivity: A Gateway to Complex Fluorinated Molecules

The primary utility of this compound in organic synthesis lies in its function as a synthetic equivalent of methyl trifluoropyruvate, particularly in the Claisen condensation reaction.[7][8][9][10] This reactivity allows for the introduction of a trifluoroacetyl group, a key pharmacophore in many bioactive molecules.

Diagram: Claisen Condensation Pathway

Caption: Generalized Claisen condensation using this compound.

This reaction pathway opens the door to the synthesis of a wide array of trifluoromethyl-containing heterocycles, which are of significant interest in medicinal chemistry and agrochemical research.[11][12][13]

Part 1: Pharmaceutical Drug Development

The incorporation of fluorinated motifs is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[4][5][14] this compound offers a direct route to novel fluorinated drug candidates.

Application 1.1: Synthesis of Novel Heterocyclic Scaffolds

The ability of this compound to participate in Claisen condensations and subsequent cyclizations can be leveraged to create diverse libraries of fluorinated heterocycles such as chromones, furanones, pyridazinones, and pyrazoles.[7][8][11][15] These scaffolds are prevalent in many FDA-approved drugs.[5]

-

Reaction Setup: To a solution of a substituted 2'-hydroxyacetophenone (1.0 eq) in anhydrous toluene (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 2.5 eq).

-

Enolate Formation: Stir the suspension at room temperature for 30 minutes.

-

Claisen Condensation: Add this compound (1.2 eq) dropwise to the reaction mixture. Heat the reaction to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Quenching and Extraction: Cool the reaction to room temperature and quench with 1 M HCl (aq). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(trifluoroacetyl)chromone.

Diagram: Workflow for Heterocyclic Library Synthesis

Caption: Workflow for synthesizing and screening a library of drug candidates.

Part 2: Agrochemical Innovation

The agrochemical industry increasingly relies on fluorinated compounds to develop more potent, selective, and environmentally stable pesticides.[1][2][16][17] The trifluoromethyl group, readily introduced using this compound, is a common feature in modern herbicides, fungicides, and insecticides.[3]

Application 2.1: Development of Novel Fungicides and Herbicides

Many successful fungicides and herbicides contain fluorinated pyrazole or isoxazole rings.[3][16] this compound can serve as a key starting material for the synthesis of precursors to these important agrochemicals. For instance, reaction with hydrazines can lead to trifluoromethyl-substituted pyrazoles.

-

Diketone Synthesis: Synthesize the appropriate 1,3-diketone intermediate via Claisen condensation of a suitable ketone with this compound, followed by acidic workup.

-

Reaction Setup: Dissolve the resulting trifluoromethyl-1,3-diketone (1.0 eq) in ethanol (15 mL/mmol).

-

Cyclization: Add hydrazine hydrate or a substituted hydrazine (1.1 eq) to the solution.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the target pyrazole.

Rationale for Use in Agrochemicals:

-

Enhanced Efficacy: The trifluoromethyl group can increase the binding affinity of the molecule to its biological target in the pest or weed.[1]

-

Metabolic Stability: The strong C-F bonds can block metabolic pathways in the target organism, leading to longer-lasting activity.[2]

-

Optimal Lipophilicity: Fluorination can fine-tune the lipophilicity of the compound, improving its uptake and transport within the plant or insect.[2][17]

Part 3: Advanced Materials Science

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics.[18][19][20] this compound can be a valuable monomer precursor for creating novel fluorinated polymers.

Application 3.1: Synthesis of Fluorinated Acrylic Monomers for Specialty Polymers

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of polymerizable monomers, such as acrylates or methacrylates.

-

Hydrolysis: Heat a mixture of this compound (1.0 eq) and aqueous sulfuric acid (20% w/w, 5.0 eq) at reflux for 8-12 hours.[21]

-

Isolation of Acid: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic phase and remove the solvent to obtain 2-methoxytetrafluoropropionic acid.

-

Acrylation: Dissolve the resulting acid (1.0 eq) in dichloromethane. Add acryloyl chloride (1.1 eq) and a catalytic amount of dimethylformamide (DMF).

-

Reaction: Stir the reaction at room temperature for 12-18 hours.

-

Workup: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, dry it over magnesium sulfate, and concentrate it.

-

Purification: Purify the resulting fluorinated acrylate monomer by vacuum distillation.

Diagram: From Monomer to Polymer

Caption: Synthetic route to specialty fluoropolymers.

Polymers derived from such monomers are expected to exhibit:

-

Hydrophobicity and Oleophobicity: Due to the low surface energy imparted by the fluorine atoms, leading to applications in protective coatings and self-cleaning surfaces.[18][19]

-

Thermal and Chemical Stability: The C-F bonds enhance the polymer's resistance to high temperatures and harsh chemical environments.[20]

-

Low Refractive Index: Making them suitable for optical applications such as in waveguides and anti-reflective coatings.[18]

Conclusion

This compound is a potent and versatile building block with significant potential across multiple scientific disciplines. Its established reactivity as a trifluoroacetylating agent, combined with the inherent benefits of fluorine incorporation, makes it a valuable tool for the synthesis of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. The experimental pathways outlined in this guide serve as a starting point for researchers to explore the vast and promising applications of this unique fluorinated ester.

References

- Methyl 2,2,3,3-tetrafluoro-3-methoxypropion

-

Jeschke, P. (2019). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. (URL: [Link])

-

Shaikh, I. A., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. (URL: [Link])

-

The Impact of Fluorine Chemistry on Modern Agrochemicals. (URL: [Link])

-

Le, T. T., & Nason, S. L. (2023). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. (URL: [Link])

-

Hu, J., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. (URL: [Link])

-

The Role of Fluorinated Compounds in Pharmaceutical Synthesis. (URL: [Link])

- Irgashev, R. A., et al. (2009). This compound as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation. The first synthesis of 2-(trifluoroacetyl) chromones. Tetrahedron Letters. (URL: )

-

Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine: synthesis of novel RF-containing isoxazole and chromone derivatives. ResearchGate. (URL: [Link])

-

FLUORINATED ETHERS. COMMUNICATION 3. PREPARATION OF FLUORINATED ETHERS BY ADDITION OF ALCOHOLS TO EPOXIDES, INTERACTION OF FLUOR. Fluorine notes. (URL: [Link])

-

Safrygin, A. V., et al. (2015). Synthesis of 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones and their reactions with aromatic 1,2-diamines, hydrazine and hydroxylamine. Tetrahedron. (URL: [Link])

-

Fluorine containing polymer materials based on unsaturated acids modified according to ester fragment and their practical application. (URL: [Link])

-

Volochnyuk, D. M., et al. (2014). Fluorine Containing Diazines. Synthesis and Properties. Springer. (URL: [Link])

-

Halford, B. (2022). Putting the F in pharma. Chemistry World. (URL: [Link])

-

Shen, C., et al. (2021). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. MDPI. (URL: [Link])

-

Song, S., et al. (2022). Divergent Synthesis of 2-Chromonyl-3-hydrazono-chromones and 2-Alkoxy-3-hydrazono-chromones through Switchable Annulation Reactions of o-Hydroxyphenylenaminones with Aryldiazonium Salts. Organic Letters. (URL: [Link])

-

Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. (URL: [Link])

-

Trifluoroacetylation of 2‐Methyl‐ and 2‐Ethylchromones: A Convenient Access to 2‐Trifluoroacetonyl Chromones. ResearchGate. (URL: [Link])

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. (URL: [Link])

-

Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. (URL: [Link])

-

This compound as a synthetic equivalent of... (URL: [Link])

-

A Convenient Synthesis of 4Trifluoromethyl(2 H )-pyridazin-3-ones... (URL: [Link])

-

General Disclaimer One or more of the Following Statements may affect this Document. NASA Technical Reports Server. (URL: [Link])

-

Safety Data Sheet - this compound. INDOFINE Chemical Company. (URL: [Link])

-

Wang, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. (URL: [Link])

-

Martins, P., et al. (2014). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC - NIH. (URL: [Link])

-

Effect of Fluorinated Carboxylic Acid Ester on Lithium Solvation as an Additive in Electrolyte and Low-Temperature Insight on Battery Performance. ResearchGate. (URL: [Link])

-

Schaff, J. (1988). Fluorinated Esters: Synthesis and Identification. PDXScholar. (URL: [Link])

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (URL: [Link])

-

ТОО «Институт органического синтеза и углехимии РК». ResearchGate. (URL: [Link])

Sources

- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem [benchchem.com]

- 7. Roman Irgashev - Академия Google [scholar.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sci-Hub: are you are robot? [sci-hub.jp]

- 12. Fluorine Containing Diazines. Synthesis and Properties [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 15. researchgate.net [researchgate.net]

- 16. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Volume # 4(41), July - August 2005 — "Fluorine containing polymer materials based on unsaturated acids modified according to ester fragment and their practical application " [notes.fluorine1.ru]

- 19. mdpi.com [mdpi.com]

- 20. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

"Methyl 2-methoxytetrafluoropropionate" as a fluorinated building block in organic synthesis

An In-depth Technical Guide to Methyl 2-methoxytetrafluoropropionate as a Fluorinated Building Block in Organic Synthesis

Introduction: The Strategic Value of Fluorine in Molecular Design

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation.[1] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics with minimal steric impact.[1][2] Fluorinated functional groups can enhance metabolic stability, increase binding affinity, modulate lipophilicity, and alter pKa, making them indispensable tools for medicinal chemists.[3][4] Among the vast arsenal of fluorinated reagents, building blocks that offer a unique combination of fluorine and other functional groups are of paramount importance. Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (CAS 10186-63-7) has emerged as a particularly versatile building block, offering a dense arrangement of functionality for exploitation in complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, unique reactivity, and applications for researchers in organic synthesis and drug development.

Compound Identification and Physicochemical Properties

Clarity in the identity of a reagent is critical for reproducible science. The subject of this guide is Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate . It is important to distinguish it from its isomer, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7), as the differing placement of the fluorine atoms and methoxy group leads to distinct reactivity profiles.

| Property | Value | Source |

| IUPAC Name | methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | [5] |

| CAS Number | 10186-63-7 | [5][6] |

| Molecular Formula | C₅H₆F₄O₃ | [5][6] |

| Molecular Weight | 190.09 g/mol | [5] |

| Boiling Point | 161.7°C at 760 mmHg | [] |

| Density | 1.331 g/cm³ | [] |

| SMILES | COC(=O)C(C(F)(F)F)(OC)F | [5] |

| InChIKey | CAWRUEZRLRNISR-UHFFFAOYSA-N | [5][] |

Synthesis and Availability

While detailed, publicly accessible synthesis routes specifically for Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate are not extensively documented in academic literature, its synthesis can be inferred from general methods for producing polyfluorinated esters and ethers. Industrial-scale synthesis for related isomers often involves the catalytic decomposition of fluorinated ether precursors using metal halide catalysts like TiF₄ or SbF₅.[8] Another plausible route involves the methylation of a corresponding tetrafluoro-2-hydroxypropanoate precursor, which itself could be derived from the reaction of hexafluoropropene oxide with a suitable nucleophile followed by functional group manipulation. The compound is commercially available from several chemical suppliers, facilitating its use in research without the need for multi-step in-house synthesis.[6][9][10]

Core Reactivity: A Dual-Mode Reagent

The synthetic utility of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate stems from its unique reactivity, particularly with nucleophiles. The electron-withdrawing nature of the tetrafluoroethyl group significantly influences the reactivity of the adjacent ester and methoxy functionalities.

Standard Reactivity: Amide Formation (SNAc Mechanism)

As an ester, the compound undergoes typical nucleophilic acyl substitution (SNAc) reactions. With primary and secondary amines, it can form the corresponding amides, releasing methanol as a byproduct. This pathway is predictable and synthetically useful for introducing the CF₃CF(OCH₃) moiety into a target molecule.

Unexpected Reactivity: N-Methylation Agent (BAl2 Mechanism)

A highly significant and unexpected mode of reactivity has been observed in the reaction of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with arylamines and arylmethylamines.[11] Under specific conditions, particularly at high temperatures and in the absence of a solvent, the compound acts as a methyl-transferring reagent , leading to the N-methylation of the amine.[11] This transformation proceeds through a bimolecular base-catalyzed alkyl cleavage (BAl2) mechanism, which is uncommon for methyl esters.[11][12]

The driving force for this unusual SN2-type reaction on the methyl group of the ester is the exceptional stability of the resulting carboxylate anion, CF₃CF(OCH₃)COO⁻. The potent electron-withdrawing effect of the fluorinated group stabilizes the negative charge, making the carboxylate an excellent leaving group, a role it rarely plays in ester chemistry.

This dual reactivity presents both a challenge and an opportunity. The reaction conditions must be carefully controlled to favor the desired outcome—amide formation or N-methylation.

Figure 1. Competing SNAc and BAl2 reaction pathways with amines.

Applications in Synthetic Programs

The utility of this building block extends across several domains, primarily driven by the desirable properties imparted by the fluorinated methoxyethyl group.

Pharmaceutical and Agrochemical Development

The introduction of the CF₃CF(OCH₃)- fragment can significantly enhance the biological profile of a lead compound.

-

Metabolic Blocking: The C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, allowing the fragment to be installed at positions that are otherwise metabolically labile.

-

Lipophilicity and Permeability: The fluorinated group increases lipophilicity (LogP), which can improve membrane permeability and oral absorption of a drug candidate.

-

Conformational Control: The steric bulk and electronic nature of the group can lock a molecule into a specific, biologically active conformation, enhancing its binding affinity to a target protein.

Figure 2. Workflow from building block to high-value product.

Materials Science

In materials science, fluorinated polymers and coatings are prized for their high thermal stability, chemical resistance, and low surface energy.[] Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate can serve as a monomer or precursor to monomers for specialty polymers. Hydrolysis of the ester to the corresponding carboxylic acid or reduction to the alcohol provides access to other functional handles for polymerization reactions.

Experimental Protocol: N-Methylation of an Arylamine

This protocol describes a general procedure for the selective N-methylation of an arylamine, exploiting the BAl2 reactivity of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate. This procedure is based on the conditions reported to favor the BAl2 pathway.[11]

Objective: To synthesize an N-methylated arylamine from a primary arylamine.

Materials:

-

Primary arylamine (e.g., Aniline) (1.0 eq)

-

Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (1.5 - 2.0 eq)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle or oil bath with temperature control

-

Nitrogen or Argon inert atmosphere setup

-

Solvents for workup and purification (e.g., Ethyl Acetate, Hexanes, saturated NaHCO₃ solution, Brine)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary arylamine (1.0 eq) and Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (1.5 eq). Note: The reaction is performed neat (solvent-free).

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The optimal temperature may vary depending on the specific amine substrate and should be monitored by TLC or LC-MS.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is complete when the starting amine is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute the crude mixture with Ethyl Acetate (EtOAc) and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the acidic carboxylate byproduct, followed by water (1x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure N-methylated arylamine.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).

Conclusion and Future Outlook

Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is more than just another fluorinated reagent; it is a sophisticated building block with a nuanced reactivity profile. Its ability to act as both an acylating agent and an unusual methylating agent provides synthetic chemists with a powerful tool for molecular construction. The stable, electron-deficient CF₃CF(OCH₃)- fragment it delivers is of high value for modulating the properties of bioactive molecules and advanced materials. Future research will likely focus on expanding the scope of its unique BAl2 reactivity with other nucleophiles and leveraging this dual-mode character in novel synthetic strategies and cascade reactions. As the demand for precisely functionalized, fluorine-containing molecules continues to grow, the importance of versatile building blocks like Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is set to increase.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines. Retrieved from [Link]

-

Shanghai FluoroRing Pharmaceutical Co.,Ltd. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]

-

Fustero, S., et al. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. Retrieved from [Link]

-

PubMed. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). The reactions with methyl trifluoroacetate. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PMC - NIH. (n.d.). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Retrieved from [Link]

Sources

- 1. Fluorinated Building Blocks [merckmillipore.com]

- 2. ossila.com [ossila.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C5H6F4O3 | CID 2775434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 8. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem [benchchem.com]

- 9. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 [chemicalbook.com]

- 10. This compound | 10186-63-7 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Methyl 2-methoxytetrafluoropropionate and Related Fluorinated Compounds

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with over 20% of all commercialized pharmaceuticals containing at least one fluorine atom.[1] This is no coincidence; the unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's biological activity.[1][2] Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity and bioavailability of drug candidates.[3][4][5][6] Consequently, fluorinated compounds have found widespread application in various therapeutic areas, including as antimicrobial, antitumor, and anti-inflammatory agents.[1][7]

This guide provides an in-depth technical overview of the predicted biological activity of Methyl 2-methoxytetrafluoropropionate, a representative fluorinated organic compound. While specific biological data for this compound is not extensively published, this document will leverage our understanding of related fluorinated molecules to propose a comprehensive strategy for its biological evaluation. We will delve into its physicochemical properties, predict its potential biological activities, and provide detailed experimental workflows for its assessment, thereby offering a roadmap for researchers and drug development professionals interested in this and similar fluorinated scaffolds.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. This compound (CAS 755-73-7) is a fluorinated ester with the following key characteristics:

| Property | Value | Reference |

| Molecular Formula | C₅H₆F₄O₃ | [8] |

| Molecular Weight | 190.09 g/mol | [8] |

| Boiling Point | 159 °C | [8] |

| Density | 1.331 g/cm³ | [8] |

| LogP | 1.73 | [8] |

The LogP value of 1.73 suggests moderate lipophilicity, which is often a desirable trait for drug candidates as it can facilitate membrane permeation.[9] The presence of four fluorine atoms is expected to significantly influence the electronic properties of the ester and methoxy groups, potentially impacting its reactivity and interactions with biological targets.[8]

Predicted Biological Activity and Rationale

Based on its structure as a fluorinated ester, we can hypothesize several potential biological activities for this compound:

-

Enzyme Inhibition: The electron-withdrawing nature of the fluorine atoms can render the ester carbonyl group more susceptible to nucleophilic attack.[10] This suggests that the compound could act as an inhibitor of serine proteases or esterases, forming a stable tetrahedral intermediate with an active site serine residue.[10]

-

Antimicrobial Activity: Many fluorinated compounds exhibit antimicrobial properties.[11][12] The mechanism often involves the inhibition of essential bacterial enzymes. The unique structure of this compound could potentially interfere with microbial metabolic pathways.

-

Cytotoxicity: While the strong C-F bond generally imparts metabolic stability, the potential for in vivo hydrolysis of the ester group could release tetrafluoropropionic acid and methanol.[9] The metabolic fate of the fluorinated moiety would be of key interest, as the release of fluoride ions or the formation of toxic metabolites like fluoroacetic acid are known risks associated with some fluorinated compounds.[13][14][15]

Proposed Experimental Workflows for Biological Activity Screening

To empirically determine the biological activity of this compound, a tiered screening approach is recommended. This section provides detailed, self-validating protocols for initial cytotoxicity, antimicrobial, and enzyme inhibition assays.

In Vitro Cytotoxicity Assessment

A primary assessment of cytotoxicity is crucial to determine a compound's therapeutic window. We propose a multi-assay approach to obtain a comprehensive cytotoxicity profile.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate a suitable human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours. Include vehicle-only (DMSO) and untreated controls.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Protocol: CytoTox-Fluor™ Cytotoxicity Assay

This assay measures the release of a "dead-cell" protease from cells with compromised membrane integrity.[16][17]

-

Assay Setup: Follow the same cell seeding and compound treatment protocol as the MTT assay.

-

Reagent Addition: Add 100 µL of the CytoTox-Fluor™ Reagent to each well of a 96-well plate containing cells and compound.

-

Incubation: Mix briefly by orbital shaking and incubate at 37°C for 30 minutes.

-

Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

Data Analysis: An increase in fluorescence indicates an increase in cytotoxicity.

Caption: Workflow for in vitro cytotoxicity assessment.

Antimicrobial Activity Screening

The potential of this compound as an antimicrobial agent can be evaluated using standard broth microdilution methods.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using appropriate broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for enzyme inhibition assay.

Metabolic Stability and Potential Toxicity Assessment

A critical aspect of evaluating any fluorinated compound is its metabolic stability and the potential for defluorination, which can lead to toxicity. [13][14]The C-F bond is strong, but metabolism can occur at other sites in the molecule, potentially leading to the release of fluoride ions. [9] Proposed Approach for Metabolic Stability Studies:

-

In Vitro Microsomal Stability Assay: Incubating this compound with liver microsomes (human and rat) will provide an initial assessment of its metabolic stability. The disappearance of the parent compound over time can be monitored by LC-MS/MS.

-

Metabolite Identification: Analysis of the microsomal incubation samples by high-resolution mass spectrometry can identify potential metabolites. This is crucial for determining if hydrolysis of the ester or methoxy group occurs and if any defluorination takes place.

-

Fluoride Ion Release Assay: A fluoride ion-selective electrode can be used to quantify the release of fluoride ions in the microsomal assay, providing direct evidence of C-F bond cleavage.

The potential for the formation of toxic metabolites such as fluoroacetic acid should be a key consideration in these studies. [14][15]

Conclusion and Future Directions

This compound represents an interesting chemical scaffold with the potential for diverse biological activities, a common feature of many fluorinated organic compounds. [18]This guide has outlined a rational, structured approach for the comprehensive biological evaluation of this molecule, starting with fundamental physicochemical characterization and progressing to detailed in vitro assays for cytotoxicity, antimicrobial activity, and enzyme inhibition.

The proposed experimental workflows are designed to be robust and provide a solid foundation for further investigation. Positive results in these initial screens would warrant more advanced studies, including mechanism of action elucidation, in vivo efficacy testing in relevant disease models, and a more thorough investigation of its pharmacokinetic and toxicological profile. The strategic application of fluorine in drug design continues to be a powerful tool, and a systematic evaluation of novel fluorinated compounds like this compound is essential for unlocking their full therapeutic potential.

References

-

ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Cambridge Open Engage. Retrieved from [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. Retrieved from [Link]

-

Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]

-